molecular formula C21H14N4O2 B2863768 1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone CAS No. 799821-26-4

1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone

Cat. No. B2863768
CAS RN: 799821-26-4
M. Wt: 354.369
InChI Key: KGXWSNMSUJDEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound's derivatives, including those related to iminofuran chemistry, have been explored for their potential to form new heterocyclic systems through recyclization reactions with binucleophiles, aiming at creating structurally unique compounds with potential biological activity (Nasibullina et al., 2015).
  • Selective synthesis methods have been developed to obtain quinoxaline and benzimidazolyl derivatives from aromatic aldehydes and o-phenylenediamine, showcasing the versatility and potential for creating a wide range of biologically relevant molecules (Zhan et al., 2019).

Anticancer and Anti-inflammatory Properties

  • Certain derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties, revealing potent activities against beta-glucuronidase release, a marker of inflammation, with some derivatives showing significant potency without exhibiting cytotoxicity (Chen et al., 2006).
  • The derivative PVHD303, synthesized from related compounds, demonstrated potent antiproliferative activity against cancer cell lines and inhibited tumor growth in vivo, highlighting the potential of these compounds in cancer therapy (Suzuki et al., 2020).

Corrosion Inhibition

  • Derivatives of quinoxalin-6-yl have been investigated as corrosion inhibitors for mild steel in hydrochloric acid, indicating the potential application of such compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Olasunkanmi et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound is synthesized from 2,3-diaminopyridine and furfural in the conditions of weidenhagen reaction

Biochemical Pathways

The compound is involved in the Weidenhagen reaction, which involves the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine . The downstream effects of this pathway are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It has been suggested that the compound may have potential antitumor activity

properties

IUPAC Name

1-[4-[2-(furan-2-yl)imidazo[4,5-b]quinoxalin-3-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2/c1-13(26)14-8-10-15(11-9-14)25-20(18-7-4-12-27-18)24-19-21(25)23-17-6-3-2-5-16(17)22-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWSNMSUJDEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.